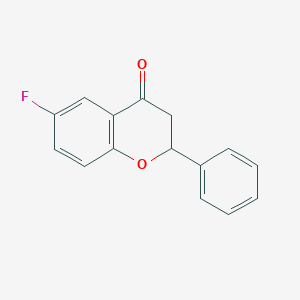
6-Fluoro-2-phenylchroman-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 6-Fluoro-2-phenylchroman-4-one typically involves the reaction of 2-hydroxyacetophenones with benzaldehydes in the presence of p-toluenesulfonic acid as a catalyst . This one-pot reaction yields the desired fluorinated chroman-4-one derivative. Industrial production methods may involve similar synthetic routes but optimized for higher yields and cost-effectiveness .
化学反応の分析
6-Fluoro-2-phenylchroman-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield dihydro derivatives or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . Major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Chemical Properties and Reactions
6-Fluoro-2-phenylchroman-4-one exhibits a range of chemical reactivity:
- Oxidation : The compound can be oxidized to form quinones or other oxidized derivatives.
- Reduction : Reduction reactions yield dihydro derivatives or other reduced forms.
- Substitution : The fluorine atom can be substituted with various functional groups under suitable conditions.
These reactions highlight the compound's versatility in synthetic organic chemistry and its role as a building block for more complex molecules.
Chemistry
This compound serves as a crucial building block in the synthesis of more complex organic compounds. Its unique structure allows for various modifications that can lead to the development of novel materials and pharmaceuticals.
Biology
Research has indicated that this compound possesses potential antiviral and antibacterial properties. Studies suggest that it may inhibit viral replication by interacting with viral enzymes, making it a candidate for further investigation in antiviral drug development.
Medicine
The medicinal applications of this compound are particularly promising:
- Neuroprotective Properties : It has been studied for its ability to protect neuronal cells from damage.
- Cardioprotective Effects : Research indicates potential benefits in protecting heart tissues from ischemic damage.
- Anticancer Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines.
Industry
In industrial applications, this compound is utilized in:
- The development of new pharmaceuticals.
- The synthesis of agrochemicals, where it can act as an intermediate in producing crop protection agents.
Case Study 1: Antiviral Activity
A study investigated the antiviral properties of this compound against influenza virus. The results indicated that the compound significantly reduced viral replication in vitro, suggesting its potential as a therapeutic agent for influenza treatment.
Case Study 2: Anticancer Research
In another study focusing on cancer, researchers tested the effects of this compound on breast cancer cell lines. The findings revealed that the compound induced apoptosis and inhibited cell proliferation, highlighting its potential as an anticancer agent.
作用機序
The mechanism of action of 6-Fluoro-2-phenylchroman-4-one involves its interaction with various molecular targets and pathways. For instance, its antiviral activity may be attributed to its ability to inhibit viral replication by interacting with viral enzymes . Its neuroprotective effects could be due to its antioxidant properties, which help in reducing oxidative stress in neuronal cells .
類似化合物との比較
6-Fluoro-2-phenylchroman-4-one can be compared with other similar compounds such as:
2-Phenylchroman-4-one: The non-fluorinated parent compound, which has similar biological activities but may differ in potency and specificity.
6,8-Difluoro-2-phenylchroman-4-one: A derivative with two fluorine atoms, which may exhibit enhanced biological activity compared to the mono-fluorinated compound.
Thiochroman-4-one derivatives: These compounds show similar biological activities and can be considered potential scaffolds for drug development.
The uniqueness of this compound lies in its specific fluorine substitution, which can significantly influence its chemical reactivity and biological activity .
特性
分子式 |
C15H11FO2 |
|---|---|
分子量 |
242.24 g/mol |
IUPAC名 |
6-fluoro-2-phenyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C15H11FO2/c16-11-6-7-14-12(8-11)13(17)9-15(18-14)10-4-2-1-3-5-10/h1-8,15H,9H2 |
InChIキー |
XDQCOYNAAQQMKD-UHFFFAOYSA-N |
正規SMILES |
C1C(OC2=C(C1=O)C=C(C=C2)F)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















